molecular formula C25H33N3O2 B251443 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

货号 B251443
分子量: 407.5 g/mol
InChI 键: WQQBNRJCXYARKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies and autoimmune diseases. 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. This leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines, further contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide inhibits BTK activity in a dose-dependent manner, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical models of inflammatory disorders. In vivo studies using xenograft models of B-cell lymphoma have demonstrated that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide significantly reduces tumor growth and prolongs survival. These findings suggest that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has potent anti-tumor and anti-inflammatory effects.

实验室实验的优点和局限性

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for further biological studies. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has shown promising results in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders, suggesting that it may have broad therapeutic applications. However, there are also limitations to the use of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in lab experiments. 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully known. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have off-target effects that could complicate its use in lab experiments.

未来方向

There are several future directions for the study of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Clinical trials are currently underway to evaluate the safety and efficacy of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in these patient populations. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have potential as a treatment for autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus. Further preclinical and clinical studies are needed to fully evaluate the therapeutic potential of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in these diseases. Finally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have potential as a combination therapy with other anti-cancer or anti-inflammatory agents, further enhancing its therapeutic effects.

合成方法

The synthesis of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-aminobenzamide, which undergoes a series of reactions to form the key intermediate compound, 4-(4-isobutyryl-1-piperazinyl)aniline. This intermediate compound is then coupled with 4-tert-butyl-N-(4-fluorophenyl)benzamide to form 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. The synthesis of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been optimized to produce high yields and purity, making it suitable for further biological studies.

科学研究应用

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. In vivo studies using xenograft models of B-cell lymphoma have demonstrated that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide significantly reduces tumor growth and prolongs survival. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease. These findings suggest that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have broad therapeutic applications in the treatment of various diseases.

属性

分子式

C25H33N3O2

分子量

407.5 g/mol

IUPAC 名称

4-tert-butyl-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H33N3O2/c1-18(2)24(30)28-16-14-27(15-17-28)22-12-10-21(11-13-22)26-23(29)19-6-8-20(9-7-19)25(3,4)5/h6-13,18H,14-17H2,1-5H3,(H,26,29)

InChI 键

WQQBNRJCXYARKH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

规范 SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。